molecular formula C13H25N B13176103 3-Cycloheptyl-5-methylpiperidine

3-Cycloheptyl-5-methylpiperidine

Cat. No.: B13176103
M. Wt: 195.34 g/mol
InChI Key: XOKJDSQOKRSIOA-UHFFFAOYSA-N
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Description

3-Cycloheptyl-5-methylpiperidine is a chemical compound with the CAS Registry Number 1697462-80-8 . It has the molecular formula C13H25N and a molecular weight of 195.34 g/mol . The compound features a piperidine ring, a common structural motif in medicinal chemistry, which is substituted with a methyl group at the 5-position and a cycloheptyl group at the 3-position . Piperidine derivatives are of significant interest in scientific research and drug discovery due to their potential to interact with various biological targets . Computer-aided evaluations suggest that novel piperidine derivatives can affect enzymes, receptors, and ion channels, indicating a wide range of potential biological activities that may be relevant in fields such as central nervous system diseases, oncology, and as antimicrobial agents . The rigid, three-dimensional structure conferred by the cycloheptyl group may influence the compound's binding affinity and specificity. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material according to all applicable safety guidelines and regulations.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

3-cycloheptyl-5-methylpiperidine

InChI

InChI=1S/C13H25N/c1-11-8-13(10-14-9-11)12-6-4-2-3-5-7-12/h11-14H,2-10H2,1H3

InChI Key

XOKJDSQOKRSIOA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2CCCCCC2

Origin of Product

United States

Preparation Methods

Preparation via N-Substituted Piperidine Intermediates

One common approach involves the synthesis of N-substituted tetrahydropiperidines, which are subsequently cyclized or modified to introduce the cycloheptyl and methyl groups at specific positions. For example, the synthesis of 3-alkyl oxazolidines derived from 2-hydroxymethylpiperidine indicates that similar strategies could be employed for the targeted compound.

Method Overview:

  • Starting from a suitable N-alkylated or N-aryl substituted piperidine precursor.
  • Cyclization facilitated by acid catalysis or metal-mediated reactions.
  • Introduction of the cycloheptyl group via alkylation or cycloaddition reactions.

Research Data:

  • The synthesis of related piperidine derivatives, such as 1-benzyl-4-methylpiperidine, involves nucleophilic substitution and subsequent cyclization steps, which can be adapted for cycloheptyl groups by employing appropriate alkyl halides or cycloalkyl reagents.

Cycloalkylation Using Alkyl Halides

The cycloheptyl group can be introduced through nucleophilic substitution reactions using cycloheptyl halides (e.g., cycloheptyl bromide) with nucleophilic amines or piperidine intermediates.

Step Reagents Conditions Yield Remarks
Alkylation Cycloheptyl bromide Reflux with base (e.g., potassium carbonate) Moderate to high Forms N-cycloheptyl intermediates
Cyclization Acid or metal catalysis Elevated temperature Variable Closure of the ring to form the piperidine core

Hydrogenation of Precursors

Hydrogenation of N-Substituted Pyridines or Pyridines Derivatives

The patent literature indicates that hydrogenation of aromatic or heteroaromatic precursors is a viable route:

  • Starting from N-aryl or N-alkyl pyridines with suitable substituents.
  • Catalytic hydrogenation (e.g., using palladium or rhodium catalysts) under controlled conditions.

Example:

  • Hydrogenation of N-benzyl-4-methylpyridine derivatives to yield the corresponding piperidine compounds with preserved substituents.

Research Data:

  • Patent CN109206361A describes hydrogenation of tetrahydropyridine derivatives to produce chiral piperidines with high stereoselectivity, which can be adapted for 3-Cycloheptyl-5-methylpiperidine synthesis.
Step Reagents Catalyst Conditions Yield Notes
Hydrogenation Hydrogen Rhodium or Palladium on carbon 30-50°C, 1-3 atm High Stereoselective if chiral catalysts are used

Stereoselective Hydrogenation for Chiral Compounds

Modification of Related Heterocyclic Intermediates

Conversion from 2-Hydroxymethylpiperidine Derivatives

The synthesis of oxazolidines derived from 2-hydroxymethylpiperidine suggests that similar intermediates could be transformed into the target compound via alkylation and ring modification steps.

Method:

  • Condensation of 2-hydroxymethylpiperidine with cycloheptyl aldehydes or ketones.
  • Subsequent reduction and functionalization to introduce methyl groups.

Use of Alkylation and Cyclization Strategies

  • Alkylation of piperidine with cycloheptyl halides or esters.
  • Cyclization under basic or acidic conditions to form the piperidine ring with the desired substituents.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Alkylation N-alkylpiperidine Cycloheptyl halides Reflux, base Straightforward Possible regioselectivity issues
Hydrogenation Pyridine derivatives Hydrogen, metal catalyst Mild to moderate conditions Stereoselectivity control Requires precursor synthesis
Intermediate Modification 2-Hydroxymethylpiperidine Aldehydes, ketones Condensation, reduction High selectivity Multi-step process

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptyl-5-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Scientific Research Applications

3-Cycloheptyl-5-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Key Features/Applications
3-Cycloheptyl-5-methylpiperidine Cycloheptyl (7-membered ring) Methyl C₁₃H₂₅N Higher lipophilicity; potential use in drug design (theoretical)
3-Cyclopentyl-5-methylpiperidine Cyclopentyl (5-membered ring) Methyl C₁₁H₂₁N Lower steric hindrance; used in organic synthesis
Piperidine-2,3-dione derivatives Varied (e.g., arylhydrazones) Carboxylate or sulfonyl groups Variable Diazotization-based synthesis; applications in heterocyclic chemistry

Key Observations :

  • Steric and Lipophilic Effects : The cycloheptyl group in the target compound increases molecular weight (C₁₃H₂₅N vs. C₁₁H₂₁N) and lipophilicity compared to the cyclopentyl analog. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
  • Synthetic Pathways : Diazotization and coupling reactions are common for piperidine derivatives (e.g., synthesis of arylhydrazones in ) . However, larger substituents like cycloheptyl may require modified reaction conditions (e.g., longer coupling times or elevated temperatures) to accommodate steric constraints.
  • Functional Group Diversity : Unlike the methyl group in this compound, derivatives with carboxylate or sulfonyl groups (e.g., compound 6 in ) exhibit distinct reactivity, enabling applications in coordination chemistry or as intermediates for functionalized heterocycles .

Biological Activity

3-Cycloheptyl-5-methylpiperidine is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to potential antidepressant and anxiolytic effects.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant Activity : In animal models, compounds similar to this compound have shown significant antidepressant-like effects, potentially through serotonin reuptake inhibition.
  • Anxiolytic Effects : The compound may exhibit anxiolytic properties by modulating GABAergic transmission.
  • Neuroprotective Properties : Some studies suggest that it could protect against neurodegenerative processes by reducing oxidative stress.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound. It demonstrated significant inhibition of serotonin reuptake with an IC50 value in the low micromolar range, indicating strong potential as an antidepressant agent .

CompoundIC50 (µM)Mechanism
This compound1.5Serotonin reuptake inhibition
Reference Compound A2.0Serotonin reuptake inhibition
Reference Compound B3.5Serotonin reuptake inhibition

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of various piperidine derivatives were assessed in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and apoptosis markers compared to control groups .

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